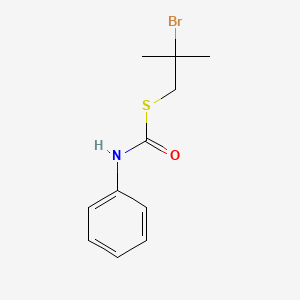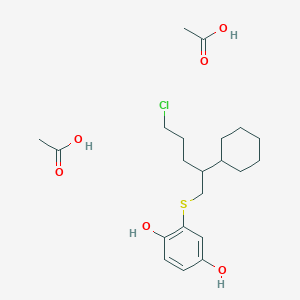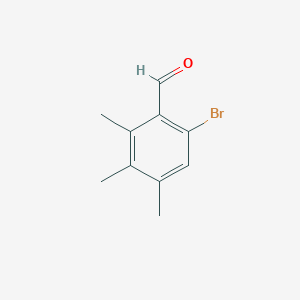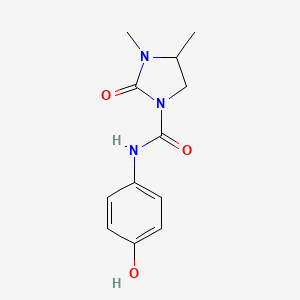![molecular formula C10H14O3 B14402809 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one CAS No. 84880-07-9](/img/structure/B14402809.png)
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is a spiroketal compound characterized by its unique spirocyclic structure Spiroketals are a class of organic compounds where two rings are connected through a single shared atom, typically an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one typically involves the condensation of lactones with appropriate aliphatic compounds. One common method includes the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiroketals often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiroketal structure allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spiroketals.
Applications De Recherche Scientifique
1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one has several scientific research applications:
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and allergic conditions.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or activation of specific signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A related spiroketal with similar structural features but different functional groups.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Another spiroketal compound with ethyl substitution, known for its biological activity as an attractant for bark beetles.
(E)-2-(Hepta-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene: A spiroketal with a different substitution pattern, used in various chemical applications.
Uniqueness
1-(2-Methyl-1,6-dioxaspiro[44]non-2-en-3-yl)ethan-1-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propriétés
Numéro CAS |
84880-07-9 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(2-methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethanone |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-10(13-8(9)2)4-3-5-12-10/h3-6H2,1-2H3 |
Clé InChI |
VUWJVODATHFZHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2(O1)CCCO2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



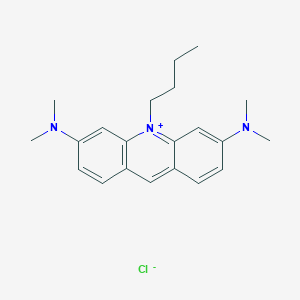
methanone](/img/structure/B14402737.png)
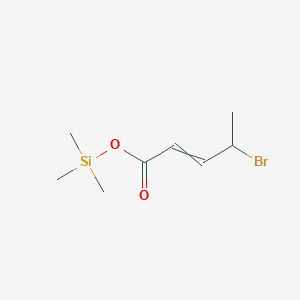
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)

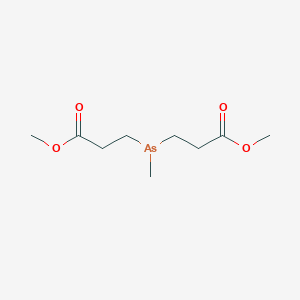
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)


